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Abstract
Imibenconazole, a potent triazole fungicide, is a cornerstone in the management of a broad

spectrum of fungal diseases in agriculture. Its efficacy stems from the inhibition of sterol

biosynthesis in fungi, a mechanism that has established the triazole class as a critical tool for

crop protection. This technical guide provides a comprehensive overview of a plausible and

well-documented synthetic pathway for the production of Imibenconazole. The synthesis is

presented as a multi-step process, commencing with readily available starting materials and

proceeding through key intermediates. This document furnishes detailed experimental

protocols for each synthetic step, presents quantitative data in a clear tabular format, and

includes visual representations of the synthetic pathway and experimental workflows to

facilitate a deeper understanding of the production process. This guide is intended to serve as

a valuable resource for researchers, chemists, and professionals involved in the development

and manufacturing of agrochemicals.

Introduction
Imibenconazole, with the IUPAC name (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-

(1,2,4-triazol-1-yl)ethanimidothioate, is a systemic fungicide with both protective and curative

properties.[1] Its mode of action, like other conazole fungicides, involves the inhibition of the

C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi.[2] This
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disruption of the fungal cell membrane integrity leads to the effective control of various

pathogens.

The chemical structure of Imibenconazole features a 1,2,4-triazole moiety, a dichlorophenyl

group, and a chlorobenzyl thioether linkage, all of which contribute to its fungicidal activity. The

synthesis of such a molecule requires a strategic approach, involving the sequential

construction of key fragments and their subsequent coupling. This guide outlines a feasible

three-step synthesis pathway, starting from the formation of a chloroacetamide intermediate,

followed by the introduction of the triazole ring, and culminating in the formation of the

thioimidate final product.

Proposed Synthesis Pathway
The synthesis of Imibenconazole can be logically divided into three primary stages:

Synthesis of the Intermediate N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1): This initial step

involves the acylation of 2,4-dichloroaniline with chloroacetyl chloride.

Synthesis of the Intermediate N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2):

This stage involves the nucleophilic substitution of the chlorine atom in I-1 with the 1,2,4-

triazole ring.

Synthesis of Imibenconazole (Final Product): This final and crucial stage consists of two

sequential reactions:

Thionation: Conversion of the amide functionality in I-2 to a thioamide.

S-alkylation: Formation of the final thioimidate product by reacting the thioamide with 4-

chlorobenzyl bromide.

The overall synthetic scheme is depicted below:
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Step 1: Synthesis of Intermediate I-1 Step 2: Synthesis of Intermediate I-2 Step 3: Synthesis of Imibenconazole

2,4-Dichloroaniline

N-(2,4-dichlorophenyl)-
2-chloroacetamide (I-1)

 DBU, THF,
 rt, 3-6 h

Chloroacetyl
chloride 1H-1,2,4-triazole

N-(2,4-dichlorophenyl)-2-
(1H-1,2,4-triazol-1-yl)acetamide (I-2)

I-1

 K2CO3, DMF,
 80 °C, 8 h

I-2

N-(2,4-dichlorophenyl)-2-
(1H-1,2,4-triazol-1-yl)ethanethioamide

 Toluene,
 reflux

Imibenconazole
(Final Product)

 Base, Solvent,
 rt

Lawesson's
reagent

4-Chlorobenzyl
bromide
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Caption: Proposed three-step synthesis pathway for Imibenconazole.

Experimental Protocols
Step 1: Synthesis of N-(2,4-dichlorophenyl)-2-
chloroacetamide (I-1)
This reaction proceeds via the nucleophilic acyl substitution of chloroacetyl chloride by 2,4-

dichloroaniline. A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is

used to quench the HCl byproduct.[3]

Experimental Workflow:

Reaction Setup Reaction Work-up and Isolation

Dissolve 2,4-dichloroaniline
and DBU in THF

Cool the mixture
to 0-5 °C

Add chloroacetyl chloride
dropwise

Stir at room temperature
for 3-6 hours Pour into cold water Filter the precipitate Wash with water Dry and recrystallize

from ethanol
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Caption: Experimental workflow for the synthesis of Intermediate I-1.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2,4-Dichloroaniline 162.02 16.20 g 0.10

Chloroacetyl chloride 112.94 12.42 g (8.8 mL) 0.11

DBU 152.24 16.75 g (16.5 mL) 0.11

Tetrahydrofuran (THF) - 150 mL -

Ethanol - As needed -

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel,

dissolve 2,4-dichloroaniline (16.20 g, 0.10 mol) and DBU (16.75 g, 0.11 mol) in THF (100

mL).

Cool the mixture in an ice-salt bath to 0-5 °C.

Add chloroacetyl chloride (12.42 g, 0.11 mol) dropwise to the stirred solution over a period of

30 minutes, maintaining the temperature below 5 °C.

After the addition is complete, remove the ice bath and continue stirring the reaction mixture

at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, pour the reaction mixture into 500 mL of cold water with stirring.

Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water.

Dry the crude product in a vacuum oven.
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Recrystallize the crude product from ethanol to obtain pure N-(2,4-dichlorophenyl)-2-

chloroacetamide (I-1) as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-
triazol-1-yl)acetamide (I-2)
This step involves the N-alkylation of 1H-1,2,4-triazole with the chloroacetamide intermediate

(I-1) in the presence of a base.[4][5]

Experimental Workflow:

Reaction Setup Reaction Work-up and Isolation

Combine I-1, 1H-1,2,4-triazole,
and K2CO3 in DMF

Heat the mixture at 80 °C
for 8 hours with stirring Cool to room temperature Pour into ice water Filter the precipitate Wash with water and dry

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Intermediate I-2.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

N-(2,4-

dichlorophenyl)-2-

chloroacetamide (I-1)

238.50 23.85 g 0.10

1H-1,2,4-triazole 69.07 7.60 g 0.11

Potassium Carbonate

(K₂CO₃)
138.21 20.73 g 0.15

Dimethylformamide

(DMF)
- 150 mL -

Procedure:

To a 250 mL round-bottom flask, add N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1) (23.85

g, 0.10 mol), 1H-1,2,4-triazole (7.60 g, 0.11 mol), and potassium carbonate (20.73 g, 0.15

mol).

Add dimethylformamide (DMF) (150 mL) to the flask and stir the mixture.

Heat the reaction mixture to 80 °C and maintain this temperature for 8 hours with constant

stirring. Monitor the reaction by TLC.

After the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into 500 mL of ice-cold water.

Stir for 30 minutes to allow for complete precipitation.

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to

yield N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2).

Expected Yield: 70-80%

Step 3: Synthesis of Imibenconazole
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This final step is a two-part process involving the thionation of the amide (I-2) followed by S-

alkylation.

The amide is converted to a thioamide using Lawesson's reagent.[2][6]

Experimental Workflow:

Reaction Setup Reaction Work-up and Isolation

Dissolve I-2 and Lawesson's
reagent in toluene

Reflux the mixture until
reaction is complete (TLC) Cool to room temperature Remove solvent under

reduced pressure
Purify by column
chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the thionation of Intermediate I-2.

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

N-(2,4-

dichlorophenyl)-2-(1H-

1,2,4-triazol-1-

yl)acetamide (I-2)

271.11 27.11 g 0.10

Lawesson's Reagent 404.47 24.27 g 0.06

Toluene - 200 mL -

Procedure:

In a 500 mL round-bottom flask, suspend N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-

yl)acetamide (I-2) (27.11 g, 0.10 mol) and Lawesson's reagent (24.27 g, 0.06 mol) in toluene

(200 mL).
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Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the

starting material is consumed.

Cool the reaction mixture to room temperature.

Remove the toluene under reduced pressure.

The crude residue, N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide, can be

purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) or

used directly in the next step after an aqueous work-up.

Expected Yield: 80-90%

The final step is the S-alkylation of the thioamide with 4-chlorobenzyl bromide to yield

Imibenconazole.[7][8]

Experimental Workflow:

Reaction Setup Reaction Work-up and Isolation

Dissolve the thioamide
and a base in a solvent

Add 4-chlorobenzyl bromide
and stir at room temperature Monitor reaction by TLC Perform aqueous work-up Extract with organic solvent Purify by recrystallization

or column chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the S-alkylation to form Imibenconazole.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

N-(2,4-

dichlorophenyl)-2-(1H-

1,2,4-triazol-1-

yl)ethanethioamide

287.17 28.72 g 0.10

4-Chlorobenzyl

bromide
205.49 21.58 g 0.105

Potassium Carbonate

(K₂CO₃) or

Triethylamine (Et₃N)

138.21 or 101.19
15.20 g or 11.13 g

(15.3 mL)
0.11

Acetone or Acetonitrile - 200 mL -

Procedure:

Dissolve the crude or purified N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-

yl)ethanethioamide (28.72 g, 0.10 mol) in acetone or acetonitrile (200 mL) in a 500 mL

round-bottom flask.

Add a suitable base, such as potassium carbonate (15.20 g, 0.11 mol) or triethylamine

(11.13 g, 0.11 mol).

To the stirred suspension, add 4-chlorobenzyl bromide (21.58 g, 0.105 mol) portion-wise at

room temperature.

Continue stirring at room temperature for 4-8 hours, or until TLC analysis indicates the

completion of the reaction.

Filter off the inorganic salts if potassium carbonate was used.

Remove the solvent under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude Imibenconazole can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography to yield the pure product.

Expected Yield: 75-85%

Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of Imibenconazole
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Step
Starting
Material(s)

Reagent(s)
Intermediat
e/Product

Molar Mass
( g/mol )

Expected
Yield (%)

1

2,4-

Dichloroanilin

e,

Chloroacetyl

chloride

DBU, THF

N-(2,4-

dichlorophen

yl)-2-

chloroacetam

ide (I-1)

238.50 85-95

2
I-1, 1H-1,2,4-

triazole
K₂CO₃, DMF

N-(2,4-

dichlorophen

yl)-2-(1H-

1,2,4-triazol-

1-

yl)acetamide

(I-2)

271.11 70-80

3a I-2

Lawesson's

Reagent,

Toluene

N-(2,4-

dichlorophen

yl)-2-(1H-

1,2,4-triazol-

1-

yl)ethanethio

amide

287.17 80-90

3b

Thioamide

intermediate,

4-

Chlorobenzyl

bromide

Base, Solvent
Imibenconaz

ole
411.73 75-85

Conclusion
This technical guide has detailed a robust and plausible three-step synthesis pathway for the

production of the fungicide Imibenconazole. By providing comprehensive experimental

protocols, quantitative data, and clear visual diagrams, this document serves as a practical

resource for chemists and researchers in the agrochemical field. The described synthesis route

utilizes readily accessible starting materials and employs well-established chemical
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transformations, making it a viable approach for the laboratory-scale synthesis and a

foundation for process optimization for larger-scale production. The successful synthesis of

Imibenconazole through this pathway will provide a valuable compound for further research

into its fungicidal properties and for the development of new and effective crop protection

solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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